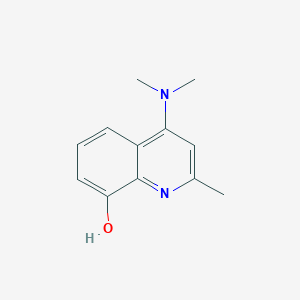

4-(dimethylamino)-2-methylquinolin-8-ol

Description

4-(Dimethylamino)-2-methylquinolin-8-ol is a quinoline derivative featuring a dimethylamino group at position 4, a methyl group at position 2, and a hydroxyl group at position 6. The compound’s structure imparts unique electronic and solubility properties due to the electron-donating dimethylamino group and the hydrogen-bonding capability of the hydroxyl group.

Synthesis of this compound is typically achieved via the Pfitzinger reaction, which involves condensation of 4-(4-(dimethylamino)phenyl)but-3-en-2-one with substituted isatins in an alkaline aqueous/alcoholic medium . This method allows efficient construction of the quinoline core while introducing functional groups at specific positions. The dimethylamino group enhances the electron density of the aromatic system, influencing reactivity in subsequent chemical or biological interactions.

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

4-(dimethylamino)-2-methylquinolin-8-ol |

InChI |

InChI=1S/C12H14N2O/c1-8-7-10(14(2)3)9-5-4-6-11(15)12(9)13-8/h4-7,15H,1-3H3 |

InChI Key |

RUYLNLZKAUTGGN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-2-methylquinolin-8-ol typically involves the cyclization of suitable aniline-type precursors. One common method is the Skraup reaction, which uses glycerol and sulfuric acid to facilitate the cyclization process. Another method is the Doebner-Miller synthesis, which employs an α,β-unsaturated carbonyl compound such as crotonaldehyde .

Industrial Production Methods: Industrial production of this compound often involves the substitution of chlorine in 2-chloro-8-hydroxyquinoline with methylamino and dimethylamino groups. This substitution can be facilitated by microwave irradiation, which enhances the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(dimethylamino)-2-methylquinolin-8-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known for its ability to form intramolecular hydrogen bonds, which can influence its reactivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of methylamine or dimethylamine .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions can produce more saturated quinoline compounds .

Scientific Research Applications

4-(dimethylamino)-2-methylquinolin-8-ol has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to chelate metal ions makes it a valuable tool in biochemical assays .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it useful in various industrial processes .

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-2-methylquinolin-8-ol involves its ability to chelate metal ions. This chelation process can disrupt various biological pathways, leading to antimicrobial and anticancer effects. The compound’s molecular targets include enzymes and proteins that are essential for cell survival and proliferation .

Comparison with Similar Compounds

Key Observations :

- Electron Density: The dimethylamino group at position 4 in the target compound increases electron density, enhancing resonance stabilization and reducing electrophilic substitution reactivity compared to the electron-withdrawing chloro group in 4-chloro-8-methylquinolin-2(1H)-one .

- Solubility: The hydroxyl group at position 8 improves water solubility in all compounds. However, the dimethylamino group further enhances solubility compared to the lipophilic phenyl group in 2-methyl-4-phenylquinolin-8-ol .

- Reactivity: 4-Chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic substitution at position 4 due to the labile chlorine atom, whereas the dimethylamino group in the target compound stabilizes the structure against such reactions .

Stability and Degradation

- Photostability: Under UV light, this compound may degrade to 4-(dimethylamino)-phenol, as observed in photodegradation studies of similar dimethylamino-containing dyes . In contrast, 2-methyl-4-phenylquinolin-8-ol (with a phenyl group) shows higher photostability due to reduced electron donation .

Research Findings and Implications

Synthetic Efficiency : The Pfitzinger reaction offers a streamlined route to the target compound, whereas 4-chloro derivatives require harsher conditions (e.g., dichloroacetic acid reflux) .

Functional Group Influence: Substituents at position 4 dictate electronic behavior. Dimethylamino groups enhance solubility and electron density, while chloro groups facilitate nucleophilic substitution .

Degradation Pathways: Photodegradation studies highlight the need for stabilizers in dimethylamino-containing compounds to mitigate decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.